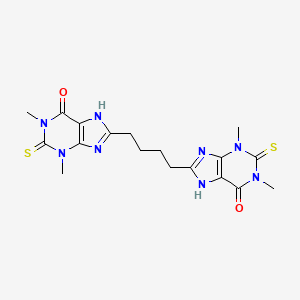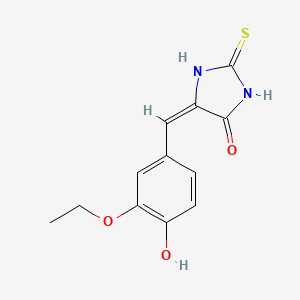
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a difluorobenzyl group attached to the benzimidazole ring, along with a formyl and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and 4-methylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired product.
化学反応の分析
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are usually carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
科学的研究の応用
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and other benzimidazole derivatives.
Uniqueness: The presence of the difluorobenzyl group and the formyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, leading to its potential use in various applications.
特性
CAS番号 |
199594-83-7 |
|---|---|
分子式 |
C16H12F2N2O |
分子量 |
286.28 g/mol |
IUPAC名 |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H12F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,9H,8H2,1H3 |
InChIキー |
CFJPQJGZSJYYIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C=O)CC3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



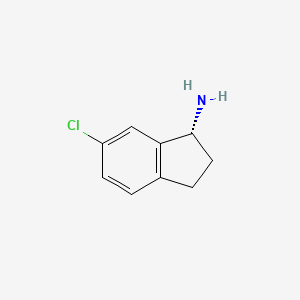
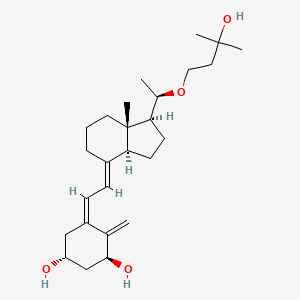
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

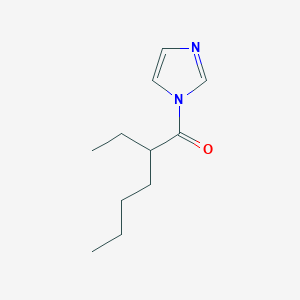
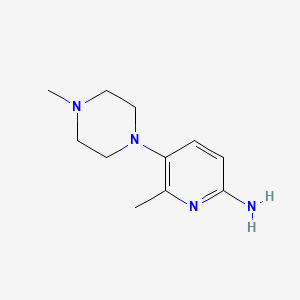
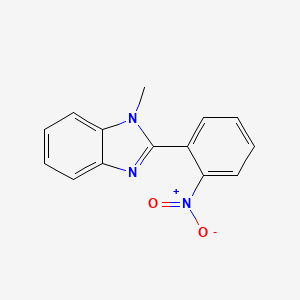
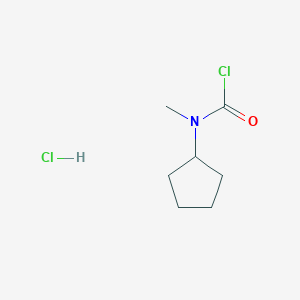
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
